![molecular formula C14H14N2O2S B2944902 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile CAS No. 1705498-43-6](/img/structure/B2944902.png)

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

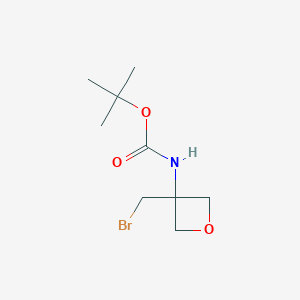

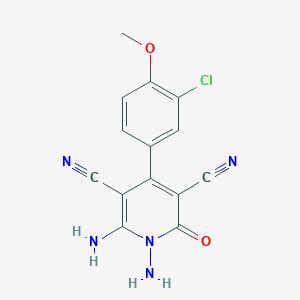

The compound “4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile” is a complex organic molecule. It contains an azabicyclo[3.2.1]oct-2-ene moiety, which is a type of bicyclic compound containing a nitrogen atom . This moiety is attached to a benzonitrile group through a sulfonyl linkage .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The azabicyclo[3.2.1]oct-2-ene moiety could potentially undergo a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azabicyclic structure could potentially make this compound more rigid and potentially more resistant to certain types of chemical reactions .Scientific Research Applications

Synthesis and Chemical Reactions

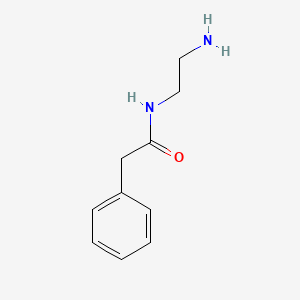

4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile and its derivatives are subjects of extensive research in synthetic organic chemistry due to their complex bicyclic structures and potential as intermediates in the synthesis of various organic compounds. Studies have explored straightforward synthetic routes to create isoxazoline-based carbocyclic nucleosides, which are significant in the development of new drugs and understanding biological processes. For example, Quadrelli et al. (2007) demonstrated a synthesis pathway involving 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its cycloaddition with benzonitrile oxide, leading to isoxazoline-based carbocyclic aminols useful for constructing purine nucleosides (Quadrelli et al., 2007). Similarly, another study by Quadrelli et al. (2008) focused on the synthesis of pyrimidine isoxazoline-carbocyclic nucleosides, highlighting the versatility of these compounds in nucleoside construction (Quadrelli et al., 2008).

Catalytic and Biological Activities

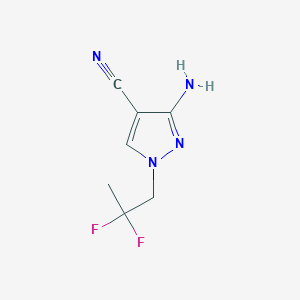

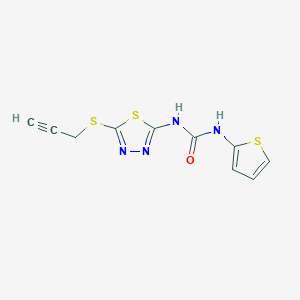

Research has also delved into the catalytic and biological activities of these compounds. For instance, El-Sonbati et al. (2015) investigated the catalytic activities of Ru(III) complexes with ligands derived from azo dye and 4-aza-8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives, demonstrating their potential in the dehydrogenation of benzylamine to benzonitrile (El-Sonbati et al., 2015). Such studies underscore the importance of these bicyclic compounds in catalysis and their possible applications in industrial processes.

Structural and Mechanistic Insights

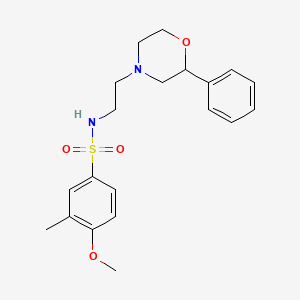

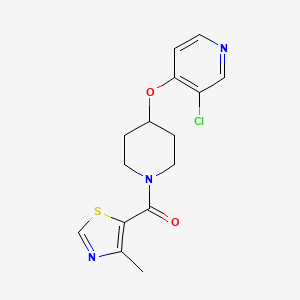

The structural complexity of this compound and related compounds offers valuable insights into reaction mechanisms and stereochemistry. Research by Bremner et al. (1996) on the thermolysis of related compounds has contributed to understanding the rearrangement processes, essential for developing novel synthetic methodologies and understanding reaction pathways (Bremner et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c15-10-11-4-8-14(9-5-11)19(17,18)16-12-2-1-3-13(16)7-6-12/h1-2,4-5,8-9,12-13H,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWWWAYNSOFMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Bromophenyl)cyclopropyl]-2-oxoacetic acid](/img/structure/B2944821.png)

![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)